molecular formula C7H16NO2P B13747620 N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine CAS No. 3440-92-4

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine

Katalognummer: B13747620
CAS-Nummer: 3440-92-4
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: FNCVXAXAHOPRKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with phospholipase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: A similar compound with dimethyl groups instead of diethyl groups.

    N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide: A sulfur-containing analog of the compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

3440-92-4

Molekularformel

C7H16NO2P

Molekulargewicht

177.18 g/mol

IUPAC-Name

N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C7H16NO2P/c1-4-8(5-2)11-9-6-7(3)10-11/h7H,4-6H2,1-3H3

InChI-Schlüssel

FNCVXAXAHOPRKH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1OCC(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.